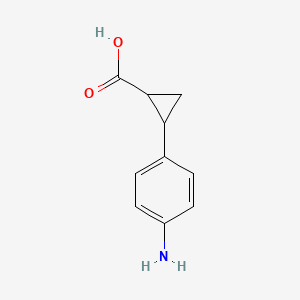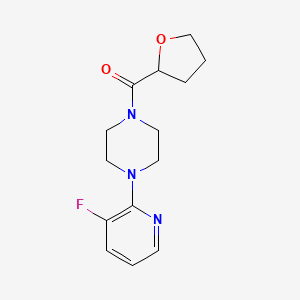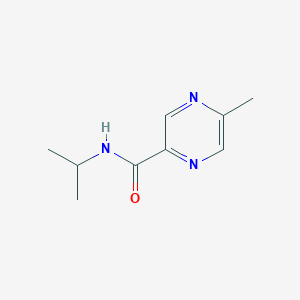![molecular formula C18H21N7OS B12271527 4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)
4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a piperazine ring, a pyridazine ring, and a morpholine ring, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution . One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves the following steps:
Condensation Reaction: Methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate to form an intermediate.
Chlorination: The intermediate undergoes chlorination to introduce a chlorine atom.
Nucleophilic Substitution: The chlorinated intermediate reacts with morpholine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and have similar biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring that exhibit various biological properties.
Piperazine derivatives: Known for their therapeutic potential in treating neurological and psychiatric disorders .
Uniqueness
4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its multifunctional structure, which combines the properties of thienopyrimidine, piperazine, pyridazine, and morpholine rings. This unique combination enhances its potential for diverse biological activities and therapeutic applications .
Properties
Molecular Formula |
C18H21N7OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C18H21N7OS/c1-2-16(24-8-10-26-11-9-24)22-21-15(1)23-4-6-25(7-5-23)18-17-14(3-12-27-17)19-13-20-18/h1-3,12-13H,4-11H2 |
InChI Key |
LUSIUJKPZWNQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271452.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12271476.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271484.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)



![2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271523.png)
